molecular formula C22H22Cl2O4 B2830587 Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 385417-28-7

Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2830587
CAS No.: 385417-28-7
M. Wt: 421.31
InChI Key: AZZKLSYKQNYWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C22H22Cl2O4 and its molecular weight is 421.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings, case studies, and structure-activity relationship (SAR) data.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a tert-butyl group and a dichlorophenylmethoxy moiety. This specific arrangement is crucial for its biological activity, as variations in the substituents can significantly affect potency and selectivity against various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those structurally related to this compound. For instance:

  • Cytotoxicity Against Cancer Cells : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, a related benzofuran derivative exhibited IC50 values of 5 μM against K562 leukemia cells and 0.1 μM against HL60 cells, indicating strong antiproliferative activity without affecting normal cells .
  • Mechanism of Action : The mechanism of action often involves the inhibition of critical pathways in cancer cell proliferation. For instance, some derivatives have been shown to inhibit the AKT signaling pathway in lung adenocarcinoma cells, leading to reduced cell replication and increased apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

Substituent Effect on Activity Reference
Fluorine at position 4Increases potency by 2-fold
Chlorine at para positionEnhances antiproliferative activity
Presence of methoxy groupCritical for maintaining cytotoxic properties

These findings suggest that specific substitutions on the benzofuran ring are crucial for enhancing the biological activity of these compounds.

Case Studies

  • In Vitro Studies : A study evaluating various benzofuran derivatives demonstrated that modifications at specific positions significantly impacted their cytotoxicity against cancer cell lines. The presence of halogens like chlorine or bromine was found to enhance activity due to increased electron-withdrawing effects, which may stabilize reactive intermediates during metabolic processes .
  • In Vivo Models : In vivo studies using murine models have shown that certain benzofuran derivatives can effectively reduce tumor growth without significant toxicity to normal tissues. This highlights their potential as therapeutic agents in cancer treatment .

Properties

IUPAC Name

ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2O4/c1-5-26-21(25)19-15-11-14(7-9-18(15)28-20(19)22(2,3)4)27-12-13-6-8-16(23)17(24)10-13/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZKLSYKQNYWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.